9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one 9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17717498
InChI: InChI=1S/C7H12N4O/c8-5-3-1-2-4-11-6(5)9-10-7(11)12/h5H,1-4,8H2,(H,10,12)
SMILES:
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol

9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one

CAS No.:

Cat. No.: VC17717498

Molecular Formula: C7H12N4O

Molecular Weight: 168.20 g/mol

* For research use only. Not for human or veterinary use.

9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one -

Specification

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
IUPAC Name 9-amino-2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-one
Standard InChI InChI=1S/C7H12N4O/c8-5-3-1-2-4-11-6(5)9-10-7(11)12/h5H,1-4,8H2,(H,10,12)
Standard InChI Key LPBAXEROBBEYHX-UHFFFAOYSA-N
Canonical SMILES C1CCN2C(=NNC2=O)C(C1)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

9-Amino-2H,3H,5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-one (molecular formula: C₇H₁₂N₄O; molecular weight: 168.20 g/mol) is a bicyclic compound combining a seven-membered azepine ring fused with a triazole moiety. The IUPAC name, 9-amino-2,5,6,7,8,9-hexahydro- triazolo[4,3-a]azepin-3-one, reflects its saturation pattern and functional groups. Key structural identifiers include the Canonical SMILES (C1CCN2C(=NNC2=O)C(C1)N) and InChIKey (LPBAXEROBBEYHX-UHFFFAOYSA-N).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₂N₄O
Molecular Weight168.20 g/mol
IUPAC Name9-amino-2,5,6,7,8,9-hexahydro- triazolo[4,3-a]azepin-3-one
Canonical SMILESC1CCN2C(=NNC2=O)C(C1)N
InChIKeyLPBAXEROBBEYHX-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Routes

The synthesis of 9-Amino-2H,3H,5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-one typically involves cyclization strategies to construct the fused triazolo-azepine framework. While detailed protocols are proprietary, analogous methods for related triazoloazepines suggest the use of:

  • Ring-Closing Metathesis: To form the azepine ring from diene precursors .

  • Condensation Reactions: Between hydrazine derivatives and carbonyl-containing intermediates to establish the triazole ring.

  • Functional Group Modifications: Introduction of the amino group via reductive amination or nucleophilic substitution .

Challenges in Synthesis

Key challenges include controlling regioselectivity during triazole formation and maintaining stereochemical integrity in the azepine ring. Patents disclose optimized conditions using catalysts such as palladium complexes to enhance yield and purity .

Pharmacological and Biological Activities

NMDA Receptor Antagonism

Patent literature identifies structurally related triazolo-azepines as NR2B-selective NMDA receptor antagonists, implicating potential utility in neurological disorders . While direct data for this compound is limited, its triazole moiety likely engages in hydrogen bonding with glutamate-binding domains, modulating receptor activity .

Central Nervous System (CNS) Applications

The compound’s ability to cross the blood-brain barrier (predicted logP: 1.2) suggests applicability in:

  • Neuropathic pain management: Via NMDA receptor blockade .

  • Neuroprotection: Mitigating excitotoxicity in stroke or traumatic brain injury .

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationH315Wear nitrile gloves; wash skin post-contact
Eye IrritationH319Use safety goggles; rinse eyes immediately
Respiratory IrritationH335Use in fume hoods; wear N95 masks

Future Directions

Structural Optimization

  • Bioisosteric Replacements: Substituting the amino group with fluorinated analogs to enhance metabolic stability .

  • Prodrug Development: Masking polar functionalities to improve oral bioavailability .

Target Validation Studies

Ongoing efforts aim to elucidate interactions with non-NMDA targets, including serotonin receptors and ion channels, using computational docking and high-throughput screening .

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